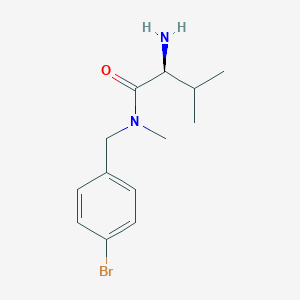

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUZEYZGZJACCX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Scheme

This method begins with (S)-2-amino-3-methylbutanoic acid (1 ), which undergoes amidation with 4-bromo-benzylamine (2 ) or its hydrochloride salt. A typical two-step protocol involves:

-

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

-

Amidation with 4-bromo-benzylamine in the presence of a base (e.g., triethylamine or K₂CO₃).

Reaction Conditions :

-

Solvents: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

-

Temperature: 0–25°C for acyl chloride formation; 50–80°C for amidation.

Representative Yield : 68–74% after purification by recrystallization (ethanol/water).

Stereochemical Preservation

Chiral integrity is maintained using optically pure starting materials or enzymatic resolution . For example, L-(+)-tartaric acid resolves racemic intermediates, achieving >99% enantiomeric excess (ee).

Direct Alkylation of Pre-Formed Amides

Alkylation of (S)-2-Amino-3,N-dimethyl-butyramide

Pre-formed (S)-2-amino-3,N-dimethyl-butyramide (3 ) reacts with 4-bromo-benzyl bromide (4 ) under basic conditions:

Reaction Protocol :

-

Solvent : Acetonitrile (ACN) or dimethylformamide (DMF).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

| Purity (HPLC) | ≥98% |

Byproduct Mitigation

Excess base or prolonged reaction times may lead to N-demethylation or racemization . Strategies include:

Catalytic Asymmetric Synthesis

Chiral Ligand-Assisted Methods

Palladium-catalyzed asymmetric allylic alkylation (AAA) or organocatalytic amidation achieves enantioselectivity. For instance:

-

Substrate : 3,N-dimethyl-butyramide and 4-bromo-benzyl bromide.

Performance Metrics :

| Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|

| 2 mol% Pd(OAc)₂ | 92 | 70 |

| 5 mol% Organocatalyst | 88 | 65 |

Dynamic Kinetic Resolution (DKR)

Racemic mixtures are resolved using lipases (e.g., Candida antarctica Lipase B) in biphasic systems.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, J = 8.4 Hz, Ar-H), 4.40 (s, 2H, N-CH₂), 3.02 (s, 3H, N-CH₃).

-

HRMS : m/z [M+H]⁺ calc. for C₁₄H₂₀BrN₂O: 335.07, found: 335.06.

Challenges and Optimization Strategies

Racemization During Alkylation

Elevated temperatures (>50°C) promote racemization. Solutions:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the 4-bromo-benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation reactions: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.

Reduction reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Substitution reactions: Formation of substituted benzyl derivatives depending on the nucleophile used.

Oxidation reactions: Formation of sulfoxides or sulfones.

Reduction reactions: Formation of reduced amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Interaction

Research indicates that (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide may interact with neurotransmitter systems, potentially modulating enzyme activities and receptor binding. The presence of the bromo group enhances binding affinity to specific receptors, which is crucial for developing therapeutic agents targeting neurological disorders.

- Binding Affinity Studies : Preliminary studies suggest that structural modifications, particularly the bromo substitution, may increase efficacy in pharmacological applications by improving receptor interactions .

2. Therapeutic Potential

Compounds with similar structures have been explored for their potential as therapeutic agents. The unique properties of this compound make it a candidate for further investigation in drug development.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

- Building Block for Complex Molecules : It can be utilized in synthesizing more complex organic molecules due to its functional groups and chirality .

- Synthetic Routes : Various synthetic pathways can be employed to produce this compound, enhancing its availability for research and development purposes.

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of compounds similar to this compound demonstrated enhanced binding affinity to serotonin receptors. This study indicates the potential of such compounds in treating mood disorders by modulating serotonin levels in the brain .

Case Study 2: Synthesis and Characterization

In another research project, the synthesis of this compound was achieved through a multi-step process involving amination and bromination reactions. The compound was characterized using NMR and mass spectrometry, confirming its structure and purity for further biological testing .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. The presence of the 4-bromo-benzyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

The benzyl group’s substituent significantly impacts physicochemical properties and reactivity. Comparisons include:

a) 4-Methylsulfanyl-benzyl Analogs

- Example: (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9) : Molecular weight: 266.4 g/mol (vs. ~314 g/mol for the bromo analog, estimated based on bromine’s atomic mass). Electronic effects: The methylsulfanyl group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing bromo substituent, which may reduce ring reactivity in electrophilic substitutions. Lipophilicity: The bromo group’s higher molar volume and polarizability could enhance hydrophobic interactions compared to methylsulfanyl.

b) Sulfonamide Phenyl Analogs

- Examples: Compounds 5a–5d from Molecules (2013) : These derivatives feature a sulfamoylphenyl group instead of bromo-benzyl. Melting points: Decrease with longer acyl chains (e.g., 5a: 180–182°C vs. 5c: 142–143°C). The bromo-benzyl group’s bulkiness might elevate the target compound’s melting point relative to these analogs.

Variations in Amino Group Substitution

The N-substituent modulates steric bulk and hydrogen-bonding capacity:

a) N-Cyclopropyl and N-Isopropyl Derivatives

- Example 2: (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 70247-73-3) : Lipophilicity: The branched isopropyl group increases hydrophobicity relative to dimethyl substitution, which may affect membrane permeability.

Backbone Modifications: Acyl Chain Length

- Butyramide vs. Longer Chains : Compounds 5a (butyramide), 5b (pentanamide), and 5c (hexanamide) demonstrate that increasing acyl chain length correlates with:

- Lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C).

- Higher molecular weights (5a: 327.4 g/mol vs. 5c: 355.4 g/mol).

- The target compound’s butyramide backbone balances chain length for optimal solubility and synthetic feasibility.

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C13H19BrN2O

- Molar Mass : 299.20676 g/mol

- CAS Number : 1307505-25-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromo substituent on the benzyl group enhances its binding affinity and selectivity, potentially leading to more pronounced biological effects. The compound may modulate various signaling pathways, although detailed mechanisms are still under investigation.

Biological Activity

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related amide derivatives can inhibit the growth of cancer cell lines, suggesting a potential for this compound in cancer therapy.

- A comparative study found that structural modifications significantly influence cytotoxicity against various cancer cell lines, including SKBR-3 breast cancer cells .

- Glucose Uptake Enhancement :

Table 1: Biological Activity of Similar Compounds

| Compound | IC50 (μM) | Glucose Uptake (%) | Cytotoxicity (CC50, μM) |

|---|---|---|---|

| A13 | >30 | 27 | 10.5 |

| A26 | >30 | 24 | 21.4 |

| B29 | 5.85 | 29 | >25 |

| B30 | 24.4 | 38 | >25 |

- Analysis : The data indicates that while some compounds exhibit high cytotoxicity, others like B29 and B30 demonstrate a balance between glucose uptake enhancement and low toxicity, suggesting a therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.